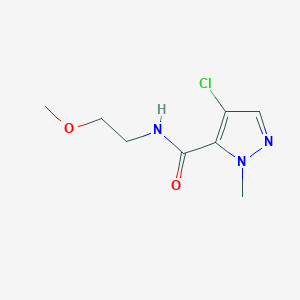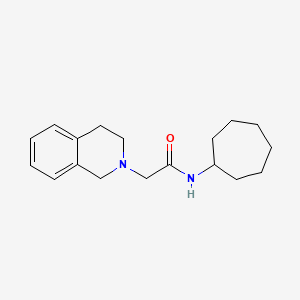
6-iodo-3-(2-methoxyphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-iodo-3-(2-methoxyphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. It is a potent inhibitor of protein kinase activity and has been studied extensively for its potential use in cancer treatment.
作用機序
The mechanism of action of 6-iodo-3-(2-methoxyphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone involves the inhibition of protein kinase activity. Specifically, it binds to the ATP-binding site of the kinase and prevents the transfer of phosphate groups to downstream targets. This results in the inhibition of cell proliferation and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of protein kinase activity, it has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for the growth and spread of cancer cells.
実験室実験の利点と制限
One advantage of using 6-iodo-3-(2-methoxyphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone in lab experiments is its potent inhibitory activity against protein kinases. This makes it a valuable tool for studying the role of these kinases in cancer cell proliferation and survival. However, one limitation is that it may not be effective against all types of cancer, and its use may be limited by its toxicity and potential side effects.
将来の方向性
There are several future directions for research on 6-iodo-3-(2-methoxyphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone. One area of focus is the development of more potent and selective inhibitors of protein kinases, which could lead to more effective cancer treatments. Another area of research is the development of combination therapies that target multiple signaling pathways involved in cancer cell proliferation and survival. Additionally, there is a need for further research on the toxicity and potential side effects of this compound, as well as its pharmacokinetics and pharmacodynamics in vivo.
合成法
The synthesis of 6-iodo-3-(2-methoxyphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone involves a multi-step process that begins with the reaction of 2-aminobenzophenone with ethyl acetoacetate to form 2-ethyl-4-oxo-3,4-dihydroquinazoline-3-carboxylate. This compound is then reacted with iodine monochloride to form 6-iodo-3-(2-ethoxycarbonylphenyl)-2-methylquinazolin-4(3H)-one. The final step involves the reaction of this compound with 2-methoxybenzaldehyde and phenylacetylene to form this compound.
科学的研究の応用
6-iodo-3-(2-methoxyphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of protein kinases, which play a critical role in cancer cell proliferation and survival. In particular, it has been found to inhibit the activity of the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR), both of which are overexpressed in many types of cancer.
特性
IUPAC Name |
6-iodo-3-(2-methoxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17IN2O2/c1-28-21-10-6-5-9-20(21)26-22(14-11-16-7-3-2-4-8-16)25-19-13-12-17(24)15-18(19)23(26)27/h2-15H,1H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSIZIITSYENFM-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]-3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazole](/img/structure/B5406427.png)

![4-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5406443.png)
![3-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(3-methylphenyl)acrylamide](/img/structure/B5406449.png)
![2,2-dichloro-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B5406458.png)
![5-[1-(3-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5406466.png)
![3-({[1-(2,3,4-trifluorobenzyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5406474.png)
![2-(1-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B5406482.png)
![3-cyclohex-1-en-1-yl-5-{[(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5406483.png)
![5-methoxy-3-methyl-2-{[3-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indole](/img/structure/B5406488.png)
![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-2-(1-methyl-1H-pyrazol-3-yl)piperidine](/img/structure/B5406498.png)

![3-{[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5406515.png)
